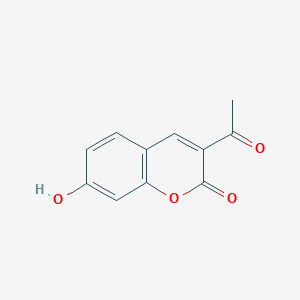

3-Acetyl-umbelliferone

Description

The exact mass of the compound 3-acetyl-7-hydroxy-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6(12)9-4-7-2-3-8(13)5-10(7)15-11(9)14/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQZHMHHZLRXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419817 | |

| Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-27-7 | |

| Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-umbelliferone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLX779DF5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-umbelliferone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical synthesis of 3-Acetyl-umbelliferone (3-acetyl-7-hydroxycoumarin), a fluorescent heterocyclic compound and a valuable building block for the development of bioactive molecules and fluorescent probes.[1] This guide details the prevalent synthesis methodologies, presents key quantitative data, and outlines detailed experimental protocols.

Core Synthesis Methodology: The Pechmann Condensation

The most common and efficient method for synthesizing this compound and other coumarin derivatives is the Pechmann condensation.[2][3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[3] For the synthesis of 3-acetyl-7-hydroxycoumarin, the key reactants are resorcinol (1,3-dihydroxybenzene) or 2,4-dihydroxybenzaldehyde and an appropriate β-dicarbonyl compound, typically ethyl acetoacetate .[4][5]

The reaction proceeds through an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a hydroxyalkylation) on the activated aromatic ring, and concludes with a dehydration step to form the final coumarin ring system.[2] Various acids can be employed as catalysts, including sulfuric acid, phosphorus pentoxide, and Lewis acids like aluminum chloride.[2] Modern variations utilize solid acid catalysts or microwave irradiation to improve yields and reduce reaction times.[5][6]

Logical Workflow of Pechmann Condensation

Caption: General mechanism of the acid-catalyzed Pechmann condensation for coumarin synthesis.

Experimental Protocols

Two primary protocols for the synthesis of 3-acetyl-7-hydroxycoumarin are presented below, derived from established chemical literature.

Protocol 1: Synthesis from 2,4-Dihydroxybenzaldehyde and Ethyl Acetoacetate

This method is a direct approach to forming the 3-acetyl substituted umbelliferone.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Methanol or Toluene (solvent)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) (for cyclization)

-

Sodium Carbonate (Na₂CO₃) solution

-

Ethanol (for recrystallization)

Procedure:

-

Condensation: Dissolve 2,4-dihydroxybenzaldehyde and an equimolar amount of ethyl acetoacetate in a suitable solvent such as methanol or toluene.[4] Add a catalytic amount (a few drops) of piperidine.[4]

-

Water Removal: If using toluene, reflux the mixture using a Dean-Stark apparatus to remove the water and ethanol formed during the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Cyclization: After the initial condensation is complete (as indicated by TLC), cool the reaction mixture. Slowly add a cyclizing agent like concentrated sulfuric acid or PPA at 0°C.[4]

-

Neutralization and Precipitation: Stir the mixture for several hours. Carefully pour the reaction mixture into ice water and neutralize it with a sodium carbonate solution until a precipitate forms.[4]

-

Isolation and Purification: Allow the mixture to stand for 24 hours to ensure complete precipitation.[4] Filter the white solid product, wash it with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 3-acetyl-7-hydroxycoumarin.

Protocol 2: Microwave-Assisted Pechmann Condensation

This modern approach utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions, leading to higher yields and a greener process.[5][6]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-β)[5]

Procedure:

-

Mixing: In a microwave-safe vessel, thoroughly mix resorcinol (1 molar equivalent), ethyl acetoacetate (1 molar equivalent), and the solid acid catalyst (e.g., 50 mg of Amberlyst-15).[5]

-

Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 5-20 minutes).[5] The reaction can be pulsed to prevent overheating.[6]

-

Extraction: After cooling, dissolve the resulting solid in a suitable organic solvent like ethyl acetate.

-

Purification: Filter the mixture to remove the solid catalyst. The catalyst can often be washed and reused.[7] Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-acetyl-7-hydroxycoumarin.

General Experimental and Purification Workflow

Caption: A typical workflow for the synthesis, purification, and analysis of coumarins.

Quantitative Data Summary

The following tables summarize quantitative data from the synthesis of coumarin derivatives closely related to this compound. This data provides a benchmark for expected outcomes.

Table 1: Reaction Conditions and Yields for Coumarin Synthesis

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Resorcinol + Ethyl Acetoacetate | Amberlyst-15, Microwave, 100°C, Solvent-free | 20 min | 97% | [5] |

| Resorcinol + Ethyl Acetoacetate | Anhydrous FeCl₃, [BMIM][Tf₂N], 70°C | 10-12 h | 65-85% | [7] |

| 4-Hydroxycoumarin + Acetic Anhydride | 180°C | - | - | [8] |

| Umbelliferone + Chloroacetyl Chloride | - | 6 h | 85% | [9] |

| 3-Acetyl-4-hydroxycoumarin + Ethyl Bromoacetate | K₂CO₃, Dry Acetone, Reflux | 10 h | 80% | [8] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-acetyl-7-hydroxychromen-2-one | [10] |

| CAS Number | 10441-27-7 | |

| Molecular Formula | C₁₁H₈O₄ | [10] |

| Molecular Weight | 204.18 g/mol | [10] |

| Melting Point | 194–196 °C (for 3-acetyl-4-hydroxycoumarin, a related isomer) | [8] |

| Absorption (λmax) | 413 nm (in H₂O) | |

| Fluorescence (λem) | 458 nm (in H₂O) |

References

- 1. chemodex.com [chemodex.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | C11H8O4 | CID 5392139 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Acetyl-7-hydroxycoumarin chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-7-hydroxycoumarin, also known as 3-acetylumbelliferone, is a versatile heterocyclic compound belonging to the coumarin family. It serves as a crucial building block in the synthesis of fluorescent probes and various bioactive compounds.[1][2] Its intrinsic properties, including being a pH-sensitive fluorescent indicator and a macrophage migration inhibitory factor (MIF) active compound, make it a molecule of significant interest in chemical and biological research.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance.

Core Chemical Properties

The fundamental chemical and physical properties of 3-Acetyl-7-hydroxycoumarin are summarized below. These identifiers and values are essential for laboratory use, safety, and analytical characterization.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-acetyl-7-hydroxychromen-2-one[3] |

| Synonyms | 3-Acetylumbelliferone, 3-Acetyl-7-hydroxy-2H-chromen-2-one, AHC[1] |

| CAS Number | 10441-27-7[1] |

| Molecular Formula | C₁₁H₈O₄[1][4][5] |

| InChI Key | BRQZHMHHZLRXOO-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O[3][4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 204.18 g/mol [1][4][5] |

| Appearance | Yellow powder[1][6] |

| Melting Point | 234 °C[1][5] |

| Solubility | Soluble in DMSO and DMF[1][5][6] |

| Storage | Store at +4°C, protected from light and moisture[1][5] |

| Stability | Stable for at least 2 years when stored correctly[1][6] |

Spectral Data

| Spectral Type | Wavelength/Data |

| UV Absorption (λ_abs_) | 413 nm (in H₂O)[1][2] |

| UV Excitation (λ_ex_) | 419 nm (in H₂O)[1][2] |

| Fluorescence (λ_em_) | 458 nm (in H₂O)[1][2] |

| ¹H-NMR | Identity and purity confirmed by ¹H-NMR[1][6] |

| ¹³C-NMR, IR, MS | Spectral data available in literature[7][8][9][10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Acetyl-7-hydroxycoumarin are crucial for its application in research.

Synthesis via Knoevenagel Condensation

The most common synthesis of 3-Acetyl-7-hydroxycoumarin involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with an active methylene compound like ethyl acetoacetate.[11][12]

Materials:

-

2,4-dihydroxybenzaldehyde

-

Ethyl acetoacetate

-

Catalyst (e.g., piperidine, concentrated H₂SO₄, or PPA)[11]

-

Sodium carbonate (Na₂CO₃) solution for neutralization

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and ethyl acetoacetate in a suitable solvent (e.g., methanol).[11]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2 drops) to the mixture.[11] Alternatively, for acid-catalyzed reactions, slowly add concentrated sulfuric acid at 0°C or use polyphosphoric acid (PPA).[11]

-

Reflux: Heat the reaction mixture to reflux. If using toluene or benzene, a Dean-Stark apparatus can be used to remove water and ethanol formed during the reaction.[11]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture. If an acid catalyst was used, neutralize the mixture carefully with a sodium carbonate solution until a precipitate forms.[11]

-

Isolation: Allow the mixture to stand, often for up to 24 hours, to facilitate complete precipitation.[11]

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 3-Acetyl-7-hydroxycoumarin.

Caption: Knoevenagel condensation synthesis workflow.

Analytical Characterization

Purity and Identity Confirmation:

-

¹H-NMR Spectroscopy: The purity of the synthesized compound is typically assessed using ¹H-NMR spectroscopy (≥97%).[1] The spectrum should be compared with reference data to confirm the chemical structure.

-

Melting Point Analysis: A sharp melting point at 234 °C indicates high purity.[1][5]

Spectroscopic Analysis:

-

UV-Visible Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol). Record the absorption spectrum to identify the maximum absorption wavelength (λ_max_).

-

Fluorescence Spectroscopy: Using the determined λ_max_ as the excitation wavelength, record the emission spectrum to find the maximum fluorescence wavelength.

-

FT-IR Spectroscopy: Analyze a solid sample (e.g., using a KBr pellet) to identify characteristic functional group vibrations, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

Biological Activity and Signaling Pathways

3-Acetyl-7-hydroxycoumarin and its derivatives exhibit a range of biological activities, making them valuable for drug development.

Enzyme Inhibition

-

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: This compound is a selective inhibitor of 17β-HSD1, showing 57% inhibition at a concentration of 6 μM.[4] This activity makes it a promising candidate for research into hormone-dependent diseases like breast cancer and endometriosis.[4]

-

Macrophage Migration Inhibitory Factor (MIF) Activity: It has been identified as a compound active against MIF, suggesting potential anti-inflammatory applications.[1][2]

Anticancer and Anti-inflammatory Potential

Coumarin derivatives are widely studied for their anticancer, anti-inflammatory, and antimicrobial activities.[13][14][15] Recent studies on derivatives of 3-acetylcoumarin have shown that they can induce anticancer effects by modulating key cellular signaling pathways.[16]

PI3K-AKT Signaling Pathway

Network pharmacology studies have identified the PI3K-AKT signaling pathway as a primary target for the anticancer effects of 3-acetylcoumarin derivatives.[16] This pathway is critical in regulating cell proliferation, survival, and growth.[16] Inhibition of this pathway by coumarin derivatives can lead to reduced cancer cell viability.

Caption: Inhibition of the PI3K-AKT pathway by coumarin derivatives.

Conclusion

3-Acetyl-7-hydroxycoumarin is a compound of considerable interest due to its fluorescent properties and significant biological activities. Its role as a 17β-HSD1 inhibitor and its potential to modulate pathways like PI3K-AKT highlight its importance in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. The experimental protocols provided herein offer a foundation for researchers to synthesize, characterize, and further explore the therapeutic potential of this versatile molecule.

References

- 1. chemodex.com [chemodex.com]

- 2. 3-Acetyl-7-hydroxycoumarin | CAS 10441-27-7 | Chemodex | Biomol.com [biomol.com]

- 3. 3-Acetyl-umbelliferone | C11H8O4 | CID 5392139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. adipogen.com [adipogen.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jazanu.edu.sa [jazanu.edu.sa]

- 13. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regioselectivity of aminomethylation in 3-acetyl-7-hydroxycoumarins: Mannich bases and Betti bases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of 3-Acetyl-umbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-umbelliferone, a derivative of umbelliferone (7-hydroxycoumarin), is a synthetically accessible small molecule with a growing body of research highlighting its diverse biological activities. As a member of the coumarin family, which is well-regarded for its wide range of pharmacological properties, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of its biological effects, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols and a summary of quantitative data are provided to support further research and drug development efforts in this area.

Core Biological Activities

The primary biological activities of this compound and its derivatives revolve around its capacity to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and neuronal function.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.

Mechanism of Action:

The anti-inflammatory effects of this compound are closely linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. This compound is thought to interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

-

MAPK Pathway: The MAPK pathway, comprising cascades of kinases such as Extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a crucial role in translating extracellular signals into cellular responses, including inflammation. This compound may exert its anti-inflammatory effects by modulating the phosphorylation state of key kinases within these cascades, although the precise targets are still under investigation.

Figure 1: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Figure 2: Overview of MAPK signaling pathways and potential points of inhibition by this compound.

Quantitative Data:

| Biological Activity | Assay | Test System | IC50 (µM) | Reference Compound | IC50 (µM) (Reference) |

| Anti-inflammatory | |||||

| iNOS Inhibition | In vitro enzyme assay | Mouse iNOS | 1.7 - 8.8 (for derivatives) | Aminoguanidine | 2.1 |

| COX-2 Inhibition | In vitro enzyme assay | Ovine COX-2 | >100 (for umbelliferone) | Celecoxib | 0.04 |

| TNF-α Release Inhibition | LPS-stimulated RAW 264.7 cells | - | - | - | |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | - | - | - |

Note: Specific IC50 values for this compound in these assays are not consistently reported in the literature. The provided data for derivatives and the parent compound, umbelliferone, suggest the potential for anti-inflammatory activity.

Antioxidant Activity

This compound exhibits antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.

Mechanism of Action:

The antioxidant capacity of coumarins is often attributed to the presence of hydroxyl groups on the benzopyran-2-one ring system, which can donate a hydrogen atom to free radicals, thereby neutralizing them. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Quantitative Data:

| Biological Activity | Assay | IC50 (µM) | Reference Compound | IC50 (µM) (Reference) |

| Antioxidant | ||||

| DPPH Radical Scavenging | In vitro chemical assay | ~11.69 (for a derivative) | Ascorbic Acid | - |

Note: The antioxidant activity of this compound itself is an area requiring more specific quantitative investigation.

Neuroprotective Activity

Emerging evidence suggests that this compound may possess neuroprotective properties. Its ability to combat oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases, provides a strong rationale for this activity. A recent study demonstrated that 3-acetyl coumarin can alleviate neuroinflammatory responses and oxidative stress in an aluminum chloride-induced rat model of Alzheimer's disease[[“]].

Mechanism of Action:

The neuroprotective effects are likely multifactorial, stemming from its anti-inflammatory and antioxidant activities. By inhibiting NF-κB and MAPK signaling, this compound can reduce the production of neurotoxic pro-inflammatory mediators in the brain. Its radical scavenging properties can help protect neurons from oxidative damage.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for assessing the free radical scavenging activity of this compound.[2][3]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[3]

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol. Prepare similar dilutions for the positive control, ascorbic acid.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

-

For the blank, add 100 µL of methanol to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 cells, a common in vitro model for inflammation.[4][5][6]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Figure 4: Workflow for the nitric oxide production assay in RAW 264.7 cells.

TNF-α ELISA

This protocol outlines the general steps for quantifying TNF-α levels in cell culture supernatants using a sandwich ELISA kit.[7][8][9][10][11]

Materials:

-

Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Cell culture supernatants from treated cells (as described in the NO assay)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color develops (typically 15-30 minutes) in the dark.

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the TNF-α concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[12][13][14][15]

Materials:

-

Cell lysates from treated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated potential in the realms of anti-inflammatory, antioxidant, and neuroprotective activities. Its mechanism of action appears to involve the modulation of crucial signaling pathways such as NF-κB and MAPK. While the existing data is encouraging, further research is required to fully elucidate its therapeutic potential. Specifically, there is a need for more comprehensive studies to establish specific IC50 values for this compound across a range of biological assays. A deeper investigation into its precise molecular targets within the NF-κB and MAPK signaling cascades will be instrumental in understanding its mechanism of action and for the rational design of more potent and selective derivatives. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent.

References

- 1. consensus.app [consensus.app]

- 2. japer.in [japer.in]

- 3. benchchem.com [benchchem.com]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. novamedline.com [novamedline.com]

- 11. mpbio.com [mpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Pharmacological properties of umbelliferone derivatives

An In-depth Technical Guide on the Pharmacological Properties of Umbelliferone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umbelliferone (UMB), also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone compound found widely in plants of the Apiaceae (Umbelliferae) family.[1][2] Its simple yet versatile chemical scaffold has made it a subject of intense scientific interest, not just for its intrinsic biological activities but also as a foundational structure (synthon) for the synthesis of a vast array of derivatives.[1] These synthetic and semi-synthetic derivatives have demonstrated a broad spectrum of pharmacological properties, positioning them as promising candidates for drug discovery and development.[2][3] The therapeutic potential of umbelliferone and its analogues spans numerous disease categories, including cancer, inflammation, neurodegenerative disorders, diabetes, and microbial infections.[4][5]

This technical guide provides a comprehensive overview of the core pharmacological properties of umbelliferone derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to offer a thorough resource for researchers in the field. The mechanisms of action, including the modulation of inflammatory cascades, induction of apoptosis in cancer cells, antioxidant defenses, and enzyme inhibition, are explored in detail.[6][7]

Anticancer Activity

Umbelliferone derivatives have emerged as a significant class of potential chemotherapeutic agents.[1] Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA fragmentation.[1][8]

Mechanisms of Action

Studies on hepatocellular carcinoma (HepG2) cells have shown that umbelliferone can induce apoptosis and cause cell cycle arrest at the S phase.[1][8] This is accompanied by characteristic morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation.[8] Furthermore, novel synthetic derivatives have shown potent antiproliferative activity against human prostate (22Rv1) and breast (MCF-7) cancer cells.[4] Certain derivatives also act as selective inhibitors of carbonic anhydrases IX and XII, enzymes that are highly expressed in some tumors like colorectal cancer.[6]

Quantitative Data: Antiproliferative Activity

| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 68 | Ketone linkage at C-7 | 22Rv1 (Prostate) | 0.93 - 22.27 | [4] |

| 69 | Ketone linkage at C-7 | 22Rv1 (Prostate) | 0.93 - 22.27 | [4] |

| 68 | Ketone linkage at C-7 | MCF-7 (Breast) | 0.47 - 43.21 | [4] |

| 69 | Ketone linkage at C-7 | MCF-7 (Breast) | 0.47 - 43.21 | [4] |

| 79 | Primary sulfonamide moiety | HT-29 (Colorectal) | - | [6] |

Experimental Protocols

-

Cell Viability (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.[1][8] Cancer cells are seeded in 96-well plates and treated with varying concentrations of the umbelliferone derivative for a specified period (e.g., 24-72 hours). MTT solution is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

-

Cell Cycle Analysis (Flow Cytometry): Treated and untreated cells are harvested, washed, and fixed in cold ethanol. The cells are then treated with RNase and stained with propidium iodide (PI).[8] The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.[8]

-

Apoptosis Assay (Annexin V/PI Staining): Apoptosis is quantified using an Annexin V-FITC and PI apoptosis detection kit.[8] Treated cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Visualizations

References

- 1. phytojournal.com [phytojournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Agents with Biological Activities by Umbelliferone | Encyclopedia MDPI [encyclopedia.pub]

- 5. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Umbelliferone exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidant effects of umbelliferone in chronic alcohol-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetyl-umbelliferone IUPAC name and structure

An In-depth Technical Guide to 3-Acetyl-umbelliferone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of umbelliferone (7-hydroxycoumarin), is a versatile heterocyclic compound with significant applications in medicinal chemistry and cell biology. Its unique chemical structure, featuring a coumarin core with an acetyl group, imparts valuable fluorescent properties and a spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and biological significance, with a focus on its role as a fluorescent probe and a scaffold for drug discovery.

Nomenclature and Chemical Structure

-

IUPAC Name: 3-acetyl-7-hydroxychromen-2-one[1]

-

Synonyms: 3-Acetyl-7-hydroxycoumarin, 3-Acetylumbelliferone, AHC[2][3]

The structure of this compound is characterized by a benzopyran-2-one (coumarin) nucleus, with a hydroxyl group at position 7 and an acetyl group at position 3.

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

The physicochemical and spectral properties of this compound are summarized in the table below. Its notable fluorescence characteristics make it a valuable tool in various detection and imaging applications.

| Property | Value | Reference |

| Physical State | Yellowish-white crystalline powder | [4] |

| Melting Point | 234 °C | [2][3] |

| Solubility | Soluble in DMSO and DMF | [2][3] |

| Absorption (λmax) | 413 nm (in H₂O) | [3] |

| Excitation (λex) | 419 nm (in H₂O) | [3] |

| Fluorescence (λem) | 458 nm (in H₂O) | [3] |

Synthesis of this compound

This compound can be synthesized through several established methods, most notably the Pechmann condensation and Knoevenagel reaction.[5] The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol with a β-keto ester under acidic conditions.

General Synthetic Workflow

The synthesis of this compound derivatives often follows a multi-step process that includes the core synthesis of the coumarin scaffold, followed by functionalization and purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Pechmann Condensation

A representative protocol for the synthesis of this compound via Pechmann condensation is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the solution. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Activities and Applications

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[6][7]

Anti-inflammatory Activity

Derivatives of 3-acetyl-7-hydroxycoumarin have been shown to possess significant anti-inflammatory properties.[5] One of the key mechanisms underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Fluorescent Probe

3-Acetyl-7-hydroxycoumarin is a pH-sensitive fluorescent indicator.[3] Its fluorescence properties are also utilized in the development of probes for detecting biologically relevant species. For instance, it can act as a recognition group in probes designed for the detection of hydrogen peroxide.[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a general protocol for evaluating the anti-inflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a pro-inflammatory mediator, in the cell culture supernatant using the Griess reagent.

-

Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion

This compound is a compound of considerable interest to the scientific community. Its straightforward synthesis, well-defined physicochemical properties, and diverse biological activities make it a valuable molecule in both fundamental research and applied drug discovery. Its role as a fluorescent probe and a versatile scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs, highlights its potential for future applications in medicinal chemistry and chemical biology. Further research into its mechanism of action and the development of novel derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. This compound | C11H8O4 | CID 5392139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemodex.com [chemodex.com]

- 4. Umbelliferone - Wikipedia [en.wikipedia.org]

- 5. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

The Botanical Treasury of 7-Hydroxycoumarin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Extraction, and Signaling Pathways of 7-Hydroxycoumarin (Umbelliferone).

This technical guide provides an in-depth overview of 7-hydroxycoumarin, a naturally occurring phenolic compound of significant interest in the pharmaceutical and cosmeceutical industries. Also known as umbelliferone, this bioactive molecule is widely distributed in the plant kingdom and exhibits a range of pharmacological properties. This document details its primary natural sources, provides comprehensive experimental protocols for its extraction and quantification, and elucidates the key signaling pathways through which it exerts its biological effects.

Natural Sources of 7-Hydroxycoumarin

7-Hydroxycoumarin is found in a variety of plant families, with notable concentrations in the Apiaceae (Umbelliferae), Rutaceae, Asteraceae, and Hydrangeaceae families. The compound's presence is not limited to a specific part of the plant; it can be found in the roots, leaves, fruits, and flowers.[1]

Quantitative Distribution

The concentration of 7-hydroxycoumarin can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes the quantitative data available for several well-documented botanical sources.

| Plant Family | Species | Plant Part | Concentration | Reference(s) |

| Apiaceae | Ferula communis (Giant Fennel) | Not Specified | Present | [2][3] |

| Angelica archangelica (Garden Angelica) | Not Specified | Present | ||

| Coriandrum sativum (Coriander) | Not Specified | Present | ||

| Daucus carota (Carrot) | Not Specified | Present | ||

| Peucedanum verticillare | Fruits and Roots | Isolated | [4] | |

| Rutaceae | Aegle marmelos (Bael) | Fruit | Present (quantified with other coumarins) | [5][6][7][8][9] |

| Citrus species | Fruits and Fruit Parts | 0.1-3.3 µg/g (sweet orange) to 35-331 µg/g (lime) | [10] | |

| Asteraceae | Matricaria chamomilla (Chamomile) | Processing Waste | 11.80 mg/100 g | |

| Hieracium pilosella (Mouse-ear hawkweed) | Not Specified | Present | ||

| Hydrangeaceae | Hydrangea macrophylla (Bigleaf Hydrangea) | Not Specified | Present | |

| Mimosaceae | Acacia nilotica | Bark (Methanol Extract) | 0.18% | |

| Lythraceae | Punica granatum (Pomegranate) | Seeds | 0.67 µg/g of dry extract | [11] |

| Convolvulaceae | Ipomoea mauritiana | Tubers | Quantified by HPLC and HPTLC | [12] |

| Combretaceae | Conocarpus erectus | Leaves | Isolated | [13] |

| Acanthaceae | Justicia pectoralis | Aerial Parts | Quantified by HPLC | [14] |

Experimental Protocols

The successful isolation and quantification of 7-hydroxycoumarin from natural sources hinge on robust and well-defined experimental protocols. This section provides detailed methodologies for extraction, purification, and analytical determination.

Extraction Methodologies

The choice of extraction method depends on the plant matrix and the desired scale of extraction.

This method is suitable for exhaustive extraction of moderately polar compounds like 7-hydroxycoumarin.

Protocol:

-

Sample Preparation: Air-dry the plant material at room temperature, protected from direct sunlight, and grind it into a fine powder.

-

Apparatus Setup: Place a known quantity (e.g., 20-50 g) of the powdered plant material into a cellulose thimble. Position the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as methanol or ethanol (e.g., 250-500 mL).[15]

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the soluble compounds. The process is allowed to run for several hours (e.g., 6-8 hours) to ensure complete extraction.[15]

-

Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

UAE is a more rapid and energy-efficient method.

Protocol:

-

Sample Preparation: Place a known amount of powdered plant material (e.g., 1 g) in a flask.

-

Solvent Addition: Add a specific volume of solvent (e.g., 10 mL of 70% ethanol).

-

Ultrasonication: Submerge the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes) at a controlled temperature.

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of 7-hydroxycoumarin from the crude extract.

Protocol:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, forming a packed bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried, adsorbed sample is carefully loaded onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it (e.g., from 10% to 100% ethyl acetate in hexane).

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the presence of 7-hydroxycoumarin in each fraction using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing pure 7-hydroxycoumarin and evaporate the solvent to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of 7-hydroxycoumarin in plant extracts.[16][17][18]

Protocol:

-

Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.[19]

-

Standard Preparation: Prepare a stock solution of pure 7-hydroxycoumarin standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. A typical isocratic mobile phase could be methanol:water (55:45, v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the maximum absorbance wavelength of 7-hydroxycoumarin (approximately 320-330 nm).[16][20]

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 7-hydroxycoumarin in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

7-Hydroxycoumarin has been shown to modulate several key signaling pathways, which underpins its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity: Inhibition of the MAPK/NF-κB Pathway

7-Hydroxycoumarin exerts significant anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Activity: Activation of the Nrf2 Pathway

7-Hydroxycoumarin contributes to cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Anticancer Activity: Modulation of PI3K/Akt and Apoptosis Pathways

The anticancer properties of 7-hydroxycoumarin are attributed to its ability to induce apoptosis and inhibit cell proliferation, partly through the modulation of the PI3K/Akt signaling pathway.

Conclusion

7-Hydroxycoumarin is a readily available natural product with a well-documented and expanding portfolio of biological activities. This guide provides a foundational resource for researchers interested in harnessing the therapeutic potential of this versatile compound. The detailed protocols for extraction and analysis, combined with an understanding of its molecular mechanisms of action, will facilitate further research and development in the fields of medicine and biotechnology.

References

- 1. Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet | AVESİS [avesis.yildiz.edu.tr]

- 2. Research Progress of Ferula ferulaeoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aegle marmelos (L.) Correa: An Underutilized Fruit with High Nutraceutical Values: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Spectroscopic and Biological Insights into 3-Acetyl-umbelliferone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Acetyl-umbelliferone (also known as 3-acetyl-7-hydroxycoumarin), a fluorescent coumarin derivative with significant potential in various scientific domains. This document collates and presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for these analyses, and visualizes its role in relevant biological signaling pathways.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.64 | Singlet | 3H | -COCH₃ |

| 6.16 | Broad Singlet | 1H | -OH |

| 7.25 | Doublet of Doublets | 1H | H-8 |

| 7.34 | Triplet of Doublets | 1H | H-6 |

| 7.60 | Doublet of Doublet of Doublets | 1H | H-7 |

| 7.94 | Doublet of Doublets | 1H | H-5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 16.5 | -COCH₃ |

| 94.1 | C-3 |

| 116.6 | C-8 |

| 120.7 | C-4a |

| 123.9 | C-6 |

| 125.8 | C-5 |

| 133.8 | C-7 |

| 153.4 | C-8a |

| 162.2 | C-2 (C=O, lactone) |

| 166.4 | C=N (intermediate) or C=O (acetyl) |

| 178.3 | C-4 |

Note: The assignment of quaternary carbons can be confirmed using 2D NMR techniques like HMBC.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3389 | Strong, Broad | O-H stretch (phenolic) |

| 3092 | Medium | C-H stretch (aromatic) |

| 1747-1759 | Strong | C=O stretch (lactone)[1][2] |

| 1670-1693 | Strong | C=O stretch (acetyl ketone)[3] |

| 1601-1616 | Medium-Strong | C=C stretch (aromatic) |

| 1555 | Medium | C=C stretch (aromatic) |

| 1176 | Medium | C-O stretch (ester) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should optimize these protocols based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂ and H₂O) and accessory absorptions.

Biological Signaling Pathways

This compound and its parent compound, umbelliferone, have been shown to exhibit anti-inflammatory and antioxidant properties.[4][5][6] These effects are often mediated through the modulation of key signaling pathways. The diagram below illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are known to be influenced by umbelliferone derivatives.[7]

Caption: Anti-inflammatory action of this compound.

The provided workflow illustrates the synthesis of this compound, a crucial process for obtaining the compound for research and development.

Caption: Synthesis of this compound.

References

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. researchgate.net [researchgate.net]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. phytojournal.com [phytojournal.com]

- 6. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

The Pe-chmann Condensation for Umbelliferone Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of umbelliferone (7-hydroxycoumarin), a key scaffold in medicinal chemistry. This document details the reaction mechanism, presents various experimental protocols, and offers a comparative analysis of catalytic systems, reaction conditions, and resulting yields.

Introduction: The Significance of Umbelliferone

Umbelliferone, a naturally occurring coumarin, is a vital precursor in the synthesis of a diverse array of pharmaceutical agents and a significant compound in its own right due to its wide range of biological activities. Found in numerous plants of the Apiaceae family, its derivatives have shown potential as anticoagulants, anti-inflammatory agents, and anti-HIV agents. The Pechmann condensation, discovered by Hans von Pechmann, remains a fundamental and widely utilized method for the synthesis of umbelliferone and its derivatives due to its efficiency and the use of readily available starting materials.[1][2][3]

The Pechmann Condensation: Reaction Mechanism

The Pechmann condensation is an acid-catalyzed reaction that involves the condensation of a phenol with a β-ketoester or a compound capable of forming one in situ, such as malic acid.[2] For the synthesis of umbelliferone, resorcinol (1,3-dihydroxybenzene) is reacted with either a β-ketoester like ethyl acetoacetate or with malic acid.[4][5]

The reaction mechanism is generally understood to proceed through three key steps:

-

Transesterification/Esterification: The acid catalyst facilitates the reaction between the phenol (resorcinol) and the β-ketoester (or its in-situ generated equivalent from malic acid).

-

Electrophilic Aromatic Substitution (EAS): The activated carbonyl group of the ester then attacks the electron-rich aromatic ring of the resorcinol at the ortho position to one of the hydroxyl groups.

-

Dehydration: The final step involves the elimination of a water molecule to form the stable coumarin ring system.

While the general steps are agreed upon, the precise sequence of these events can be influenced by the specific reactants and reaction conditions.

Comparative Data on Catalysts and Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Pechmann condensation for umbelliferone synthesis. A variety of catalysts have been explored, ranging from traditional Brønsted acids to solid acid catalysts and microwave-assisted methods.

| Catalyst | β-Carbonyl Source | Reaction Conditions | Time | Yield (%) | Reference |

| Homogeneous Catalysts | |||||

| Conc. H₂SO₄ | Ethyl Acetoacetate | 5°C to room temp. | 18 h | 88 | [4] |

| Conc. H₂SO₄ | Malic Acid | 100-120°C | Not Specified | Optimum | [6] |

| Heterogeneous Catalysts | |||||

| Amberlyst-15 | Ethyl Acetoacetate | Microwave, 100°C, solvent-free | 20 min | 97-99 | [7] |

| Zn₀.₉₂₅Ti₀.₀₇₅O | Ethyl Acetoacetate | 110°C, solvent-free | Not Specified | 88 | [8] |

| SnCl₂·2H₂O | Ethyl Acetoacetate | Microwave, solvent-free | 260 s | 55.25 | [7] |

| Fly Ash | Ethyl Acetoacetate | Microwave (300W), solvent-free | Not Specified | Good | |

| FeF₃ | Ethyl Acetoacetate | Microwave, solvent-free | 1-2 min | 85-95 | [9] |

| Microwave-Assisted (with H₂SO₄) | |||||

| Conc. H₂SO₄ | Malic Acid | Microwave (Level 6) | 30 s | Not Specified | [5] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of umbelliferone via the Pechmann condensation, using both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Synthesis with Ethyl Acetoacetate and Sulfuric Acid[4]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).

-

Catalyst Addition: Cool the flask in an ice bath (5°C) and slowly add concentrated sulfuric acid (10 mL) with continuous stirring.

-

Reaction: Stir the reaction mixture at 5°C for 1 hour. Then, allow the mixture to warm to room temperature and continue stirring for 18 hours in an open atmosphere.

-

Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration and dry. Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin (a derivative of umbelliferone).

Protocol 2: Microwave-Assisted Synthesis with Malic Acid and Sulfuric Acid[5]

-

Reactant Preparation: In a 50 mL Erlenmeyer flask, add resorcinol (20 mmol) and malic acid (20 mmol).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (100 mmol) to the solids.

-

Microwave Irradiation: Place the flask at the edge of a domestic microwave plate and irradiate for 30 seconds at a power level of 6.

-

Work-up: After irradiation, add 2-10 mL of hot water to the resulting slurry, followed by the addition of crushed ice to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration and dry.

Conclusion

The Pechmann condensation is a robust and versatile method for the synthesis of umbelliferone and its derivatives. The selection of the catalyst and reaction conditions is crucial for optimizing the synthesis. While traditional methods using strong acids like sulfuric acid are effective, modern approaches utilizing heterogeneous catalysts and microwave irradiation offer significant advantages in terms of reduced reaction times, improved yields, and more environmentally friendly procedures. This guide provides the necessary technical information for researchers to effectively apply the Pechmann condensation in their drug discovery and development efforts.

References

- 1. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. jetir.org [jetir.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of 3-Acetyl-umbelliferone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a multitude of chronic diseases. 3-Acetyl-umbelliferone, a derivative of the naturally occurring coumarin umbelliferone (7-hydroxycoumarin), presents a promising scaffold for the development of novel antioxidant agents. This technical guide provides an in-depth analysis of the antioxidant potential of this compound, including its mechanistic basis, quantitative data from related compounds, and detailed experimental protocols for its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Coumarins are a significant class of benzopyran-2-one containing compounds, widely distributed in nature and known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Umbelliferone (7-hydroxycoumarin) is a common phytochemical that exhibits notable antioxidant effects, primarily through scavenging free radicals and modulating endogenous antioxidant defense systems. The introduction of an acetyl group at the 3-position of the umbelliferone core, yielding this compound (3-acetyl-7-hydroxy-2H-chromen-2-one), is a strategic modification aimed at potentially enhancing its biological activity. This guide explores the antioxidant capabilities inherent to this structural motif.

Mechanisms of Antioxidant Action

The antioxidant activity of coumarin derivatives, including the this compound scaffold, is multifaceted. The primary mechanisms include direct radical scavenging and the modulation of intracellular antioxidant pathways.

Direct Radical Scavenging

The phenolic hydroxyl group at the C7 position of the coumarin ring is a key contributor to the radical scavenging activity of umbelliferone and its derivatives. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The resulting phenoxyl radical is stabilized by resonance delocalization over the aromatic ring system. The presence of the acetyl group at the C3 position may influence the electron density distribution of the coumarin ring, potentially modulating its radical scavenging efficacy.

Modulation of the Nrf2 Signaling Pathway

A crucial mechanism for cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[1] This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferases (GSTs).[1] Natural coumarins, such as umbelliferone, have been reported to activate this protective pathway.[1]

References

A Technical Guide to the Anti-inflammatory Mechanisms of 7-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted anti-inflammatory mechanisms of 7-hydroxycoumarin (umbelliferone) and its derivatives. Coumarins, a significant class of naturally occurring and synthetic benzopyrone compounds, have garnered substantial interest for their diverse pharmacological activities.[1] Among them, 7-hydroxycoumarin derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2] This document provides a comprehensive overview of their molecular targets, modulation of key signaling pathways, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of 7-hydroxycoumarin derivatives are primarily attributed to their ability to modulate critical signaling pathways and inhibit the production of pro-inflammatory mediators. The core mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to the downregulation of inflammatory enzymes and cytokines.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3] In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[3] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[3] This frees NF-κB to translocate to the nucleus, where it induces the expression of genes encoding for inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

7-Hydroxycoumarin derivatives have been shown to exert their anti-inflammatory effects by interfering with this pathway at multiple points. They can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4] This ultimately leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway